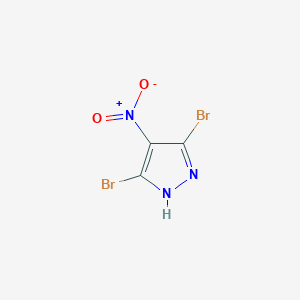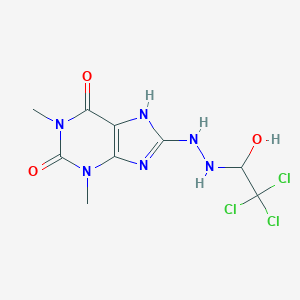
Imphilline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imphilline, also known as aminophylline, is a drug that has been used for many years as a bronchodilator and a treatment for asthma. It is a combination of theophylline and ethylenediamine, and it works by relaxing the smooth muscles in the airways, making it easier to breathe.
Wissenschaftliche Forschungsanwendungen
Imphilline has been used in scientific research for many years as a tool to study the effects of bronchodilators on the respiratory system. It has also been used to study the effects of adenosine receptor antagonists on the cardiovascular system. Imphilline is often used in animal models to simulate the effects of asthma and to test new drugs for the treatment of asthma.
Wirkmechanismus
Imphilline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic AMP (cAMP). By inhibiting this enzyme, Imphilline increases the levels of cAMP in the smooth muscles of the airways, which leads to relaxation of the muscles and dilation of the airways. Imphilline also blocks the adenosine receptors, which can cause constriction of the airways.
Biochemische Und Physiologische Effekte
Imphilline has several biochemical and physiological effects on the body. It increases the levels of cAMP in the smooth muscles of the airways, which leads to relaxation of the muscles and dilation of the airways. Imphilline also increases the heart rate and cardiac output, which can lead to increased blood flow to the lungs and other organs. Imphilline has been shown to have anti-inflammatory effects on the respiratory system, which can help to reduce the symptoms of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
Imphilline has several advantages for lab experiments. It is a well-established drug that has been used in scientific research for many years. It is relatively inexpensive and easy to obtain. Imphilline can be used in animal models to simulate the effects of asthma and to test new drugs for the treatment of asthma.
However, there are also some limitations to the use of Imphilline in lab experiments. Imphilline has a narrow therapeutic window, which means that it can be toxic at high doses. It can also interact with other drugs, which can lead to adverse effects. Imphilline is also not suitable for use in human studies, as it has been associated with several side effects.
Zukünftige Richtungen
There are several future directions for research on Imphilline. One area of research is the development of new drugs that are more effective and have fewer side effects than Imphilline. Another area of research is the use of Imphilline in combination with other drugs to treat asthma and other respiratory diseases. Finally, there is a need for more research on the mechanisms of action of Imphilline and its effects on the respiratory and cardiovascular systems.
Conclusion:
In conclusion, Imphilline is a well-established drug that has been used in scientific research for many years. It is a bronchodilator that works by relaxing the smooth muscles in the airways, making it easier to breathe. Imphilline has several advantages for lab experiments, but there are also some limitations to its use. Future research on Imphilline should focus on the development of new drugs and the use of Imphilline in combination with other drugs to treat respiratory diseases.
Synthesemethoden
Imphilline is synthesized by reacting theophylline with ethylenediamine in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified by recrystallization. The chemical structure of Imphilline is shown below:
Eigenschaften
CAS-Nummer |
106131-93-5 |
|---|---|
Produktname |
Imphilline |
Molekularformel |
C9H11Cl3N6O3 |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
1,3-dimethyl-8-[2-(2,2,2-trichloro-1-hydroxyethyl)hydrazinyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H11Cl3N6O3/c1-17-4-3(5(19)18(2)8(17)21)13-7(14-4)16-15-6(20)9(10,11)12/h6,15,20H,1-2H3,(H2,13,14,16) |
InChI-Schlüssel |
GAVYWUKEMGINHW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O |
Synonyme |
imfilin imfiline imphilline imphylline TH 1506 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



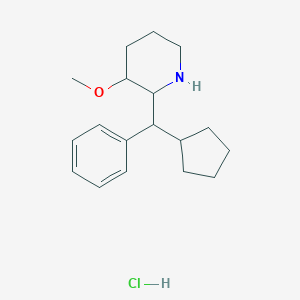

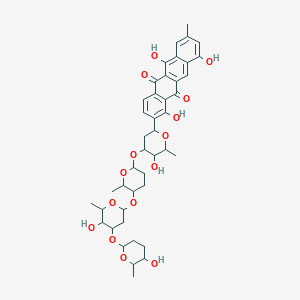
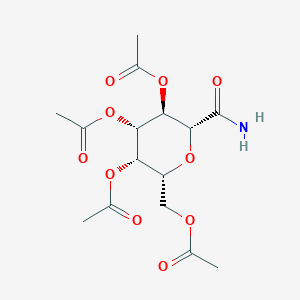
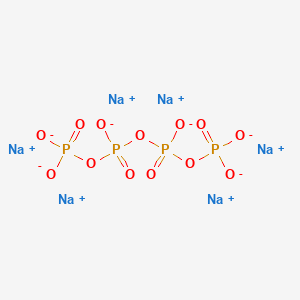
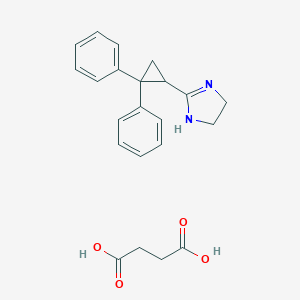
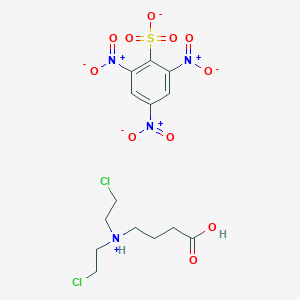

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
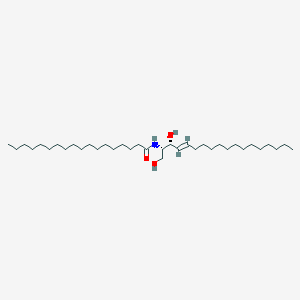
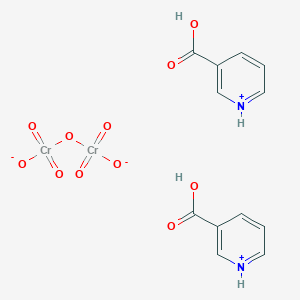
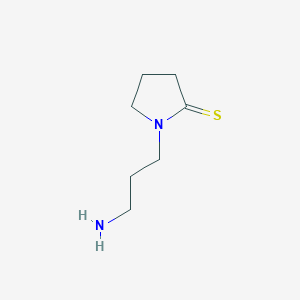
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
